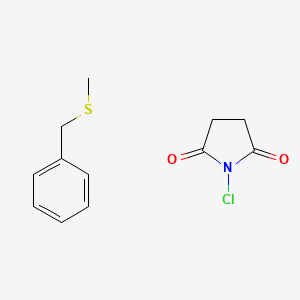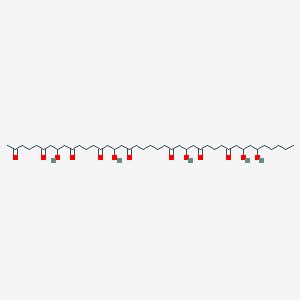
8,16,26,34,36-Pentahydroxyhentetracontane-2,6,10,14,18,24,28,32-octone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,16,26,34,36-Pentahydroxyhentetracontane-2,6,10,14,18,24,28,32-octone is a complex organic compound with the molecular formula C41H68O13 . This compound is characterized by its multiple hydroxyl groups and ketone functionalities, making it a significant molecule in various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8,16,26,34,36-Pentahydroxyhentetracontane-2,6,10,14,18,24,28,32-octone typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to hydroxylation and ketonization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products, making the process efficient and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
8,16,26,34,36-Pentahydroxyhentetracontane-2,6,10,14,18,24,28,32-octone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert ketone groups to alcohols, altering the compound’s properties.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
8,16,26,34,36-Pentahydroxyhentetracontane-2,6,10,14,18,24,28,32-octone has several scientific research applications:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: The compound’s multiple hydroxyl groups make it a useful probe for studying enzyme-substrate interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antioxidant properties, is ongoing.
Wirkmechanismus
The mechanism by which 8,16,26,34,36-Pentahydroxyhentetracontane-2,6,10,14,18,24,28,32-octone exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, influencing their activity and stability. The ketone functionalities may also participate in redox reactions, affecting cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8,16,18,26,34,36-Hexahydroxy-2,6,10,14,24,28,32-hentetracontaneheptone: This compound has an additional hydroxyl group compared to 8,16,26,34,36-Pentahydroxyhentetracontane-2,6,10,14,18,24,28,32-octone.
8,18,26,34,36-Pentahydroxyhentetracontane-2,6,10,16,20,24,28,32-octone: This compound has a slightly different arrangement of hydroxyl groups and ketone functionalities.
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl and ketone groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
72200-77-2 |
|---|---|
Molekularformel |
C41H68O13 |
Molekulargewicht |
769.0 g/mol |
IUPAC-Name |
8,16,26,34,36-pentahydroxyhentetracontane-2,6,10,14,18,24,28,32-octone |
InChI |
InChI=1S/C41H68O13/c1-3-4-6-13-30(43)21-38(51)25-34(47)17-10-18-35(48)26-39(52)22-31(44)14-7-5-8-15-32(45)23-40(53)27-36(49)19-11-20-37(50)28-41(54)24-33(46)16-9-12-29(2)42/h30,38-41,43,51-54H,3-28H2,1-2H3 |
InChI-Schlüssel |
DBQULWBPIZECMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CC(CC(=O)CCCC(=O)CC(CC(=O)CCCCCC(=O)CC(CC(=O)CCCC(=O)CC(CC(=O)CCCC(=O)C)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


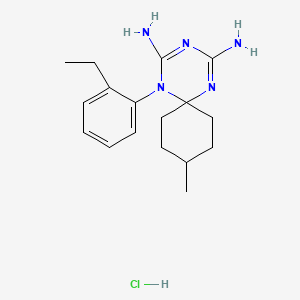
![6,6-Dimethyl-5-[(oxan-2-yl)oxy]hept-3-yn-2-one](/img/structure/B14467986.png)
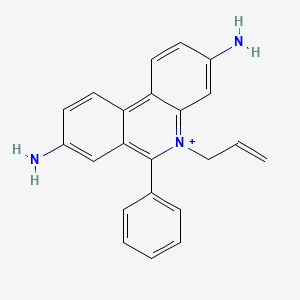
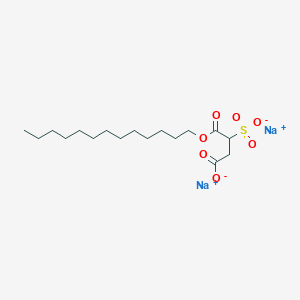
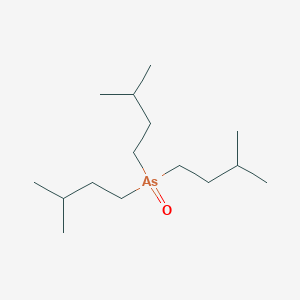

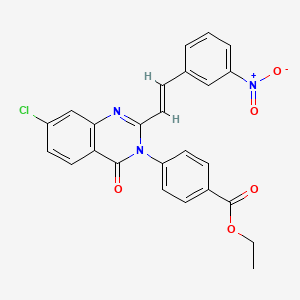
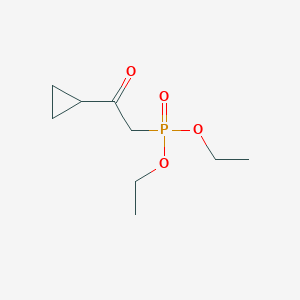
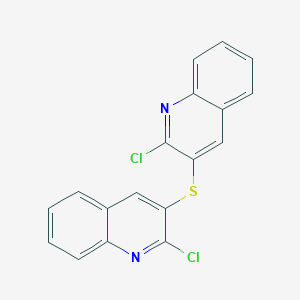



![[3-(Chloroacetyl)phenyl]acetonitrile](/img/structure/B14468077.png)
